molecular formula C24H18BrFN2O4 B12034383 5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618074-49-0

5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12034383
CAS No.: 618074-49-0
M. Wt: 497.3 g/mol
InChI Key: YXWKWPZSIDRZOL-XDOYNYLZSA-N
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Description

5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromophenyl, fluoro-methoxybenzoyl, and pyridinylmethyl groups can be introduced through various substitution reactions.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can modify the carbonyl groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-benzoyl-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
  • 5-(4-Chlorophenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

618074-49-0

Molecular Formula

C24H18BrFN2O4

Molecular Weight

497.3 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18BrFN2O4/c1-32-19-7-4-16(12-18(19)26)22(29)20-21(15-2-5-17(25)6-3-15)28(24(31)23(20)30)13-14-8-10-27-11-9-14/h2-12,21,29H,13H2,1H3/b22-20-

InChI Key

YXWKWPZSIDRZOL-XDOYNYLZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)Br)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)Br)O)F

Origin of Product

United States

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